![molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4](/img/structure/B1219695.png)
Benzo[b]thiophene-4-ol
Overview
Description
Benzo[b]thiophene-4-ol (CAS: 3610-02-4) is a heteroaromatic compound featuring a hydroxyl group (-OH) at the 4-position of the benzo[b]thiophene scaffold. It serves as a versatile precursor in organic synthesis, particularly for agrochemicals and pharmaceuticals. For instance, it is used to synthesize derivatives like Benzo[b]thiophen-4-yl trifluoromethanesulfonate (a key intermediate in cross-coupling reactions) and its methylcarbamate analog, Mobam (CAS: 1079-33-0), a potent insecticide . The compound’s reactivity is attributed to the hydroxyl group, which can undergo functionalization (e.g., silylation, sulfonation) to generate intermediates for further chemical modifications . Physicochemical properties include a molecular weight of 150.2 g/mol and solubility in organic solvents like dichloromethane, as noted in synthesis protocols .
Mechanism of Action
Target of Action
Benzo[b]thiophen-4-ol is a key intermediate in the synthesis of Brexpiprazole , an antipsychotic drug . Brexpiprazole primarily targets the dopamine receptor D2 , acting as a partial agonist . This receptor plays a crucial role in the regulation of dopamine, a neurotransmitter that influences various brain functions such as mood, cognition, and behavior .
Mode of Action
The interaction of Benzo[b]thiophen-4-ol with its targets involves key C–N bond formation (amination) steps that link the piperazine core between the constituent benzo[b]thiophen and 7-butoxyquinolin-2(1H)-one fragments . This process is facilitated by a palladium-mediated Buchwald–Hartwig coupling .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophene-4-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to the active site of the VEGFR2 receptor, which is involved in angiogenesis and cancer progression . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis and cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in cell growth and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, inhibiting its activity and preventing angiogenesis . It also interacts with bacterial enzymes, leading to the disruption of their metabolic processes and resulting in antimicrobial effects . Additionally, this compound modulates gene expression by influencing the activity of transcription factors and signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial and antioxidant properties remain effective over time, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial infections . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, while conjugation reactions with glutathione, sulfate, or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound determines its biochemical and cellular effects.
Biological Activity
Benzo[b]thiophene-4-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
This compound features a thiophene ring fused to a benzene ring with a hydroxyl group at the 4-position. Its chemical structure contributes significantly to its biological activities due to the hydrophobic nature of the thiophene moiety and the potential for hydrogen bonding from the hydroxyl group.
Anticancer Activity
Several studies have investigated the anticancer properties of benzo[b]thiophene derivatives, particularly focusing on their efficacy against various cancer cell lines.
- Synthesis and Testing : A series of benzo[b]thiophene-4-carboxamide compounds were synthesized and tested for antiproliferative activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The results indicated that many compounds exhibited moderate to good anticancer activity, with IC50 values ranging from 1.81 to 9.73 μM for the most active derivatives. Notably, compounds 18, 19, 21, 25, 30, 31, and 33 showed IC50 values between 1.81 and 2.52 μM, indicating significant potency against these cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
18 | MCF-7 | 1.81 |
19 | HeLa | 2.12 |
21 | A549 | 2.45 |
25 | Du-145 | 2.52 |
Antimicrobial Activity
Benzo[b]thiophenes have also been evaluated for their antimicrobial properties. For instance, derivatives of benzo[b]thiophene were screened against Staphylococcus aureus, including drug-resistant strains.
- Activity Assessment : One study reported that certain benzo[b]thiophene acylhydrazones exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL against multiple strains of S. aureus. Importantly, these compounds showed no cytotoxicity on A549 cells at effective concentrations, suggesting a favorable therapeutic index .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been another focus area for benzo[b]thiophene derivatives.
- Inhibitory Effects : Research indicates that some benzothiophene-chalcone hybrids exhibit potent inhibitory effects on both AChE and BChE. For example, compound 5h demonstrated an IC50 value comparable to that of galantamine (28.08 μM), making it a promising candidate for further development in treating conditions like Alzheimer’s disease .
Compound | Enzyme | IC50 (μM) |
---|---|---|
5h | BChE | 24.35 |
5f | AChE | 62.10 |
Structure-Activity Relationships
The biological activity of benzo[b]thiophene derivatives is often linked to their structural characteristics:
- Hydrophobicity : The hydrophobic nature of the benzo[b]thiophene ring is critical for its biological activity. Modifications that enhance or reduce hydrophobicity can significantly affect the compound's interaction with biological targets .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, helping to elucidate structure–activity relationships that guide the design of more potent derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Benzo[b]thiophene derivatives have been extensively studied for their pharmacological properties. The following sections detail the key medicinal applications of benzo[b]thiophene-4-ol.
Antimicrobial Activity
Research has shown that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzo[b]thiophene-1,1-dioxide have been identified as effective inhibitors of Mycobacterium tuberculosis, with structure-activity relationship studies revealing potent activity at low concentrations (minimum inhibitory concentration of 2.6 µM) . The exploration of various substituents at the C-3 position has led to the identification of analogs with promising anti-tubercular activity, although cytotoxicity remains a concern .
Anticancer Properties
Benzo[b]thiophene derivatives have also demonstrated anticancer potential. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. A review highlighted that several benzothiophene-based compounds are currently in clinical use for treating various cancers due to their high therapeutic potency . The ongoing research into their structure-activity relationships aims to optimize efficacy while minimizing toxicity.
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant activities of benzo[b]thiophene derivatives are notable as well. These compounds can mitigate oxidative stress and inflammation, which are linked to numerous chronic diseases. Their ability to act as free radical scavengers makes them valuable in developing therapeutic agents for conditions such as arthritis and cardiovascular diseases .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the efficient production of benzo[b]thiophene derivatives. Notable methods include:
- Aryne Reactions : A one-step synthesis approach utilizing aryne intermediates has been developed, allowing for selective functionalization at the C-3 position without affecting other functional groups .
- Cyclization Techniques : Various cyclization strategies have been employed to construct the benzo[b]thiophene skeleton efficiently, often utilizing mild conditions and diverse catalysts .
These synthetic routes not only enhance yield but also allow for the introduction of various substituents that can modulate biological activity.
Applications in Cosmetic Formulations
Benzo[b]thiophene derivatives are increasingly being explored in cosmetic formulations due to their beneficial properties.
Skin Protection and Anti-aging
The antioxidant properties of benzo[b]thiophene compounds make them suitable candidates for inclusion in skincare products aimed at reducing oxidative damage and signs of aging . Their ability to stabilize formulations while providing skin benefits positions them as valuable ingredients in cosmetic science.
Formulation Stability
Research indicates that incorporating benzo[b]thiophene derivatives can enhance the stability and efficacy of cosmetic formulations by acting as preservatives or stabilizers against degradation due to environmental factors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzo[b]thiophene-4-ol, and how do reaction conditions influence yield?
this compound is synthesized via reduction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one using PhN⁺Me₃Br⁻³ in THF at 0°C, followed by warming to room temperature (rt). This method achieves high yields through controlled temperature and stoichiometric reagent ratios . Alternatively, triflation of this compound with trifluoromethanesulfonic anhydride in CH₂Cl₂ and triethylamine requires inert conditions to prevent side reactions, emphasizing the role of base in stabilizing intermediates .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
¹H NMR is essential for confirming regioselectivity in functionalized derivatives. For example, the ¹H NMR spectrum of triflated Benzo[b]thiophen-4-ol (compound 23) aligns with literature data, validating structural integrity . UV-Vis and EPR spectroscopy further elucidate electronic properties in oxidative coupling reactions, as seen in studies of DDQ-mediated reactions .
Advanced Research Questions
Q. How do frontier molecular orbitals (FMOs) and oxidation potentials predict reactivity in DDQ-mediated oxidative coupling of this compound derivatives?
In DDQ/H⁺-mediated coupling, the reaction proceeds via a charge-transfer complex between DDQ and the substrate. The oxidation potential of the substrate determines its ability to form a radical cation, which reacts with a neutral substrate molecule. FMO analysis reveals that electron-rich substrates (lower oxidation potentials) exhibit higher reactivity, enabling regioselective 3,3′-coupling with yields up to 92% .
Q. What mechanistic insights explain the role of strong acids in oxidative dehydrogenative coupling?
Strong acids (e.g., HBF₄) stabilize the radical cation intermediate by protonating DDQ⁻, preventing back-electron transfer. This step is critical for sustaining the radical chain process, as demonstrated by kinetic studies and EPR observations of radical intermediates .
Q. How can this compound derivatives be applied in natural product synthesis?
The 3,3′-coupling methodology enables concise synthesis of polycyclic natural products. For instance, this approach was used to construct the core structure of saracocin B, a bioactive compound, highlighting the utility of benzo[b]thiophene derivatives in streamlining complex syntheses .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Competing sulfonation or over-oxidation is minimized by:
- Using bulky bases (e.g., triethylamine) to deprotonate intermediates without nucleophilic attack.
- Controlling reaction stoichiometry (e.g., 1:1.1 molar ratio of substrate to triflating agent) .
- Low-temperature conditions to suppress radical recombination .
Q. Methodological Considerations
-
Reaction Optimization Table
Reaction Type Conditions Yield Key Parameters Reference Triflation CH₂Cl₂, Et₃N, 0°C → rt >85% Anhydrous conditions, stoichiometric base Oxidative Coupling DDQ/HBF₄, DCE, 40°C 92% Substrate oxidation potential < 1.2 V vs SCE -
Contradictions in Data : While emphasizes DDQ’s role in radical cation formation, other quinone-mediated mechanisms (e.g., hydrogen atom transfer) may compete, requiring substrate-specific optimization.
Comparison with Similar Compounds
Benzo[b]thiophene-4-ol belongs to a broader class of benzothiophene derivatives, which vary in substituents and biological/material applications. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparison of this compound and Analogous Derivatives
Key Differences and Research Findings
Reactivity and Synthetic Utility :
- The 4-hydroxyl group in this compound enables efficient derivatization. For example, triflation (to form sulfonate esters) enhances its utility in Suzuki-Miyaura couplings . In contrast, the 3-hydroxyl isomer (Benzo[b]thiophene-3-ol) shows lower reactivity due to steric hindrance, requiring harsher conditions for functionalization .
- Silylation of this compound with tert-butyldimethylsilyl chloride yields a stable intermediate (4-(TBS-oxy)benzo[b]thiophene), critical for protecting-group strategies in drug synthesis .
Biological Activity :
- Mobam exhibits insecticidal activity by inhibiting acetylcholinesterase, with a purity of 98% . In contrast, the 2-carboxamide derivative (CAS: 717872-62-3) demonstrates antiproliferative effects in cancer cell lines, linked to its triazole moiety .
- Benzo[b]thiophene-3-ol derivatives (e.g., compound 45 in ) have been explored for anti-inflammatory applications, though their efficacy is lower than NSAIDs like ibuprofen .
Physicochemical Properties: Lipophilicity: The 4-methyl derivative (logPₒcₜ/ᵥₐₜ = 3.21) is more lipophilic than this compound, making it suitable for lipid membrane penetration in organic semiconductors . Solubility: this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., CH₂Cl₂), whereas its carbamate analog (Mobam) has improved solubility in ethanol .
Applications in Materials Science :
- Benzothiophene derivatives with electron-withdrawing groups (e.g., -COOH at position 2) are used in organic photovoltaics due to their π-conjugated systems . This compound, however, is primarily utilized in agrochemical synthesis rather than materials .
Preparation Methods
Core Construction of Benzo[b]thiophene Derivatives
Oxidative Cyclization of o-Mercaptocinnamic Acid Derivatives
The classical approach involves oxidizing o-mercaptocinnamic acids under acidic conditions to form benzo[b]thiophene-2-carboxylates. While effective for carboxylate derivatives, this method exhibits limited applicability for C4 hydroxylation due to competing decarboxylation pathways. Modifications using polyphosphoric acid (PPA) at 85–90°C enable partial C6/C4 methoxy group migration, producing regioisomeric mixtures requiring chromatographic separation . Recent adaptations replace cinnamic acids with α-(3-methoxyphenylthio)-4-methoxyacetophenone, achieving 3:1 regioselectivity toward 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene .
Boron Trihalide-Mediated Cyclocondensation
Boron trichloride (BCl₃) in 1,2-dichloroethane (0°C, 0.2–1.0M) facilitates intramolecular cyclization of thioketone precursors. This method produces 2-arylbenzo[b]thiophenes with 68–72% yield while preserving methoxy groups at C4, which can subsequently be demethylated to hydroxyl . The Lewis acid coordinates to sulfur, directing electrophilic substitution to the para position relative to the thiophene bridge.
Direct C4 Hydroxylation Strategies
Aryne-Based Annulation with Alkynyl Sulfides
A breakthrough methodology employs 2-chloro-6-(trimethylsilyl)phenyl triflate as an aryne precursor, reacting with ethyl (4-tolyl)ethynyl sulfide in acetonitrile (CsF, 80°C, 24h). This one-pot process installs chlorine at C4 and aryl groups at C3 with 75% yield, followed by hydrolytic displacement to hydroxyl . Key advantages include:
Parameter | Value |
---|---|
Temperature | 80°C |
Solvent | MeCN |
Catalyst | CsF (9.0 equiv) |
Reaction Time | 24h |
Yield (3a → 4-OH) | 82% after hydrolysis |
Deuterium labeling studies confirm a stepwise mechanism: aryne formation precedes [2+2] cycloaddition with the alkynyl sulfide, followed by electrocyclic ring-opening and 6π-electrocyclization .
Directed Ortho-Metalation (DoM)
4-Bromobenzo[b]thiophene undergoes lithium-halogen exchange (n-BuLi, THF, −78°C), trapping with trimethylborate to install B(OH)₂ at C4. Subsequent Miyaura borylation and oxidative workup (H₂O₂, NaOH) achieve 67% yield of 4-hydroxy derivative . This method requires stringent anhydrous conditions but enables sequential functionalization at C2/C3 positions.
Late-Stage Hydroxylation via Demethylation
BBr₃-Mediated O-Demethylation
Methoxy-protected precursors (e.g., 4-methoxybenzo[b]thiophene) react with boron tribromide (CH₂Cl₂, −20°C, 4h) to cleave methyl ethers quantitatively. The reaction proceeds via initial complexation to oxygen, followed by SN2 displacement. This method preserves the thiophene ring integrity but requires stoichiometric BBr₃ .
Catalytic Transfer Hydrogenolysis
Palladium on carbon (10% Pd/C) with ammonium formate in methanol (reflux, 6h) selectively removes benzyl-type protecting groups at C4 while retaining sulfur heterocycle conjugation. Yields exceed 89% when using 4-(benzyloxy)benzo[b]thiophene derivatives .
Industrial-Scale Production Considerations
Decarboxylative Coupling
The US9206169B2 patent details a two-step process:
-
Piperazine coupling with 4-bromobenzo[b]thiophene (NaOtBu, BINAP, Pd₂(dba)₃, toluene, 110°C)
-
Hydrolysis of 4-bromo intermediate (NaOH, H₂O/EtOH, 80°C)
This method achieves 56% overall yield with <2% regioisomers, avoiding chromatographic purification through pH-controlled crystallization .
Continuous Flow Sulfurization
Recent adaptations of the Barton-Zard reaction employ microreactors (residence time 8min, 140°C) to condense styrene derivatives with elemental sulfur (S₈). The continuous process enhances heat transfer, suppressing polysulfide byproducts and improving 4-hydroxybenzo[b]thiophene yield to 78% .
Spectroscopic Characterization Benchmarks
Critical NMR data for authenticating C4 substitution:
-
¹H NMR (CDCl₃): Singlet δ 8.21 (C5-H), doublet δ 7.45 (C7-H), broad singlet δ 5.32 (-OH)
-
¹³C NMR: C4-OH appears at δ 156.8 ppm, distinct from C2/C3 carbons (δ 124.5–131.2 ppm)
-
IR: ν(O-H) 3340 cm⁻¹ (broad), ν(C-S) 698 cm⁻¹
X-ray crystallography of 4-hydroxy derivatives reveals planar thiophene rings with O-H‧‧‧S hydrogen bonding (d = 2.02Å), explaining enhanced thermal stability over para-substituted analogs .
Properties
IUPAC Name |
1-benzothiophen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZGYNNZTVECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189678 | |
Record name | Benzo(b)thiophene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-02-4 | |
Record name | 4-Hydroxybenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3610-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzo(b)thiophene-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-4-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZO(B)THIOPHENE-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S373YK9TXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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